5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, also known as 1-Amino-5,6,7,8-tetrahydronaphthalene or 5-Aminotetralin, is a compound with the molecular weight of 163.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 5-amino-5,6,7,8-tetrahydro-1-naphthalenol . The InChI code is 1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2 .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a melting point of 209-210°C .Scientific Research Applications
Synthesis and Pharmacology
A series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds, which are closely related to 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol, have been synthesized and evaluated for their dopaminergic activity. These compounds have shown potential in enhancing dopaminergic activity, with specific substitutions on the nitrogen and aromatic ring significantly influencing their pharmacological profile (Mcdermed, McKenzie, & Phillips, 1975).
Chemical Synthesis and Analysis
The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-amine derivatives for applications in creating thiazolidinones and benzothiazepinones demonstrates its utility as a versatile precursor in organic synthesis. This process has also revealed interesting atropisomeric relationships among synthesized compounds, highlighting the compound's role in exploring stereochemistry (Drawanz et al., 2017).
Therapeutic Potential
The structural flexibility of this compound derivatives has been harnessed to explore their therapeutic potential. For instance, derivatives have been synthesized with the aim of discovering new cardiovascular agents, highlighting the compound's relevance in drug discovery for addressing various cardiovascular conditions (Miyake et al., 1983).
Novel Retinoids Synthesis
The compound has been utilized in the synthesis of novel retinoids, identified as potent RXR agonists for the potential treatment of type II diabetes mellitus. This application underscores its value in the development of new therapeutic agents targeting specific nuclear receptors (Faul et al., 2001).
Tumor Inhibitory and Antioxidant Activity
Research involving 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives has unveiled promising tumor inhibitory and antioxidant activities. This highlights the potential of these compounds in oncology and antioxidant therapy, showcasing the broad applicability of this compound in medicinal chemistry (Hamdy et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIMURCUPHILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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